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Compound of Interest

3-Bromo-5-
Compound Name:
(difluoromethyl)pyridine

Cat. No.: B1330949

Technical Guide: 3-Bromo-5-
(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Chemical Name: 3-Bromo-5-(difluoromethyl)pyridine
CAS Number: 114468-04-1

Chemical Structure:

SMILES:FC(C1=CN=CC(Br)=C1)F

Molecular Formula: CeHaBrF2N

Molecular Weight: 208.01 g/mol

InChlKey: YEIYXHOMHKPBGQ-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-Bromo-5-(difluoromethyl)pyridine, a heterocyclic building block with potential
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applications in medicinal chemistry and drug discovery. Due to its uniqgue combination of a
pyridine core, a bromine atom, and a difluoromethyl group, this compound presents
opportunities for structural modification and the introduction of desirable physicochemical
properties in lead optimization.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is limited in publicly accessible literature, the following
tables summarize available and predicted data for 3-Bromo-5-(difluoromethyl)pyridine.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Weight 208.01 g/mol Calculated
Molecular Formula CeHaBrrF2N

CAS Number 114468-04-1 ---

Storage Conditions Inert atmosphere, 2-8°C BLD Pharm[1]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
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Adduct m/z Predicted CCS (A2
[M+H]*+ 207.95680 131.9
[M+Na]* 229.93874 144.4
[M-H]~ 205.94224 134.8
[M+NHa4]* 224.98334 153.2
[M+K]+ 245.91268 133.7
[M+H-H20]* 189.94678 130.4
[M+HCOO]~ 251.94772 150.7
[M+CHsCOO]~ 265.96337 183.0
[M+Na-2H]~ 227.92419 139.6
[M]*+ 206.94897 147.5
[M]- 206.95007 147.5

Data predicted using CCSbase.

Table 3: Available Spectroscopic Data
Spectrum Type Availability Source

1H NMR

Available (details not fully

accessible)

ChemicalBook[2], BLD
Pharm[1]

13C NMR

Available (details not fully

accessible)

ChemicalBook[2]

Mass Spectrum (MS)

Available (details not fully

accessible)

SpectraBase, BLD Pharm([1]

Infrared (IR) Spectrum

Available (details not fully

accessible)

SpectraBase[3],
ChemicalBook[2]

HPLC/LC-MS/UPLC

Available from supplier

BLD Pharm[1]
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Full spectral data is indicated to be available from the cited commercial sources, but direct
access may require a subscription or purchase.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of 3-Bromo-5-(difluoromethyl)pyridine are
not readily available in peer-reviewed literature. However, analysis of patents for related
compounds suggests that its synthesis would likely involve the introduction of the
difluoromethyl group onto a brominated pyridine precursor.

General Synthetic Approach:

A plausible synthetic route, based on methodologies for analogous compounds, is the
difluoromethylation of a suitable 3-bromopyridine derivative. Patents for similar structures often
describe multi-step sequences. For instance, the synthesis of 5-bromo-2-methyl-3-
(trifluoromethyl)pyridine involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with
diethyl malonate, followed by further transformations.[4] This suggests that the synthesis of the
target compound could start from a commercially available substituted pyridine.

The presence of the bromine atom at the 3-position and the difluoromethyl group at the 5-
position offers multiple avenues for further chemical modification. The bromine atom can
participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
to introduce new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen provides a
site for N-alkylation or N-oxidation, and the aromatic ring itself can be susceptible to
nucleophilic aromatic substitution under certain conditions.

Potential Applications in Drug Discovery

The incorporation of fluorine-containing functional groups is a well-established strategy in
medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug
candidates. The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or
thiol groups and can influence properties such as metabolic stability, lipophilicity, and binding
affinity.

The 3-bromo-5-(difluoromethyl)pyridine scaffold is a valuable starting point for the synthesis
of novel compounds for screening in various therapeutic areas. The bromo substituent provides
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a convenient handle for library synthesis, allowing for the exploration of a wide range of
chemical diversity around the pyridine core.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent
derivatization of 3-Bromo-5-(difluoromethyl)pyridine, based on common organic chemistry

methodologies.

Synthesis of 3-Bromo-5-(difluoromethyl)pyridine
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Caption: Generalized synthetic and derivatization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 114468-04-1|3-Bromo-5-(difluoromethyl)pyridine| BLD Pharm [bldpharm.com]

2. Pyridine,3-bromo-5-(difluoromethoxy)-(342602-27-1) 1H NMR spectrum
[chemicalbook.com]

o 3. dev.spectrabase.com [dev.spectrabase.com]

e 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine -
Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [3-Bromo-5-(difluoromethyl)pyridine chemical structure
and CAS number]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1330949#3-bromo-5-difluoromethyl-pyridine-
chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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